molecular formula C20H21F2N3O2 B5120975 N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B5120975
M. Wt: 373.4 g/mol
InChI Key: IFKUSLHLYMCUDT-UHFFFAOYSA-N
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Description

N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyridine moiety, and a difluoromethylphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine moiety, and the attachment of the difluoromethylphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, a pyridine moiety, and a difluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c1-13-5-7-17(21)16(19(13)22)10-24-20(27)14-6-8-18(26)25(11-14)12-15-4-2-3-9-23-15/h2-5,7,9,14H,6,8,10-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKUSLHLYMCUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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